4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-2-12-3-6(5)13-4-7(9,10)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODCWQHIDWLMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3 2,2,2 Trifluoroethoxy Pyridine
Direct Synthesis Approaches
The direct synthesis of 4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine primarily involves the formation of the ether linkage between a pyridine (B92270) precursor and the trifluoroethanol moiety. Key strategies include nucleophilic aromatic substitution and the transformation of an amino group via a diazonium salt intermediate.
Trifluoroethoxylation of Halogenated Pyridine Precursors
The introduction of a trifluoroethoxy group onto a pyridine ring can be achieved by reacting a suitably halogenated pyridine with 2,2,2-trifluoroethanol (B45653). The success of this approach hinges on the reactivity of the pyridine substrate and the specific reaction conditions employed.
Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of this compound. This reaction typically involves the displacement of a halide from an activated pyridine ring by the trifluoroethoxide anion. A common precursor for this synthesis is a dihalogenated pyridine, such as 3,4-dibromopyridine (B81906) or 4-bromo-3-fluoropyridine.
The reaction proceeds by the attack of the nucleophile, sodium 2,2,2-trifluoroethoxide (generated in situ by reacting 2,2,2-trifluoroethanol with a strong base like sodium hydride), on the electron-deficient pyridine ring. The regioselectivity of the substitution is a critical aspect of this synthesis. In the case of 3,4-dihalopyridines, nucleophilic attack is generally favored at the 4-position. researchgate.net However, the precise conditions, including the nature of the leaving group and the solvent, can influence the outcome.
The electron-withdrawing nature of the fluorine atoms in the trifluoroethoxy group makes 2,2,2-trifluoroethanol a relatively acidic alcohol, facilitating the formation of the corresponding alkoxide. This property is beneficial for the nucleophilic substitution process. rsc.org
Table 1: Representative Nucleophilic Substitution for Trifluoroethoxylation
| Starting Material | Reagents | Product | Key Features |
| 3,4-Dihalopyridine | 1. NaH, 2,2,2-Trifluoroethanol2. Aprotic Polar Solvent (e.g., DMF, DMSO) | This compound | SNAr reaction, regioselectivity dependent on leaving group and conditions. |
Phase transfer catalysis (PTC) offers an efficient and practical alternative for conducting nucleophilic substitution reactions, particularly when the reactants are soluble in immiscible phases. wikipedia.orgdalalinstitute.com In the synthesis of this compound, PTC can facilitate the reaction between an aqueous solution of the trifluoroethoxide salt and the organic-soluble halogenated pyridine precursor. dalalinstitute.comslideshare.net
A typical PTC system for this transformation would involve the halogenated pyridine dissolved in a non-polar organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of sodium or potassium hydroxide (B78521) with 2,2,2-trifluoroethanol. operachem.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a phosphonium (B103445) salt, is added to the mixture. wikipedia.org The catalyst functions by forming a lipophilic ion pair with the trifluoroethoxide anion, which is then transported from the aqueous phase to the organic phase where it can react with the pyridine substrate. operachem.commdpi.com
The advantages of using PTC include milder reaction conditions, reduced need for anhydrous solvents, and often improved reaction rates and yields. wikipedia.orgdalalinstitute.com This methodology is particularly valuable in industrial settings for its cost-effectiveness and "green" chemistry attributes. wikipedia.org
Table 2: Phase Transfer Catalysis System for Trifluoroethoxylation
| Component | Example | Function |
| Organic Phase | 3,4-Dihalopyridine in Toluene | Substrate solution |
| Aqueous Phase | NaOH/KOH, 2,2,2-Trifluoroethanol in Water | Nucleophile generation |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Transfers nucleophile to organic phase |
An alternative route to this compound involves the diazotization of an aminopyridine precursor, followed by the decomposition of the resulting diazonium salt in the presence of 2,2,2-trifluoroethanol. This method is analogous to the Sandmeyer reaction. youtube.com A suitable starting material for this synthesis is 3-Amino-4-bromopyridine. bldpharm.com
The reaction is typically carried out under anhydrous conditions to prevent the formation of undesired hydroxypyridine byproducts. The diazotization is achieved by treating the aminopyridine with a diazotizing agent, such as an alkyl nitrite (B80452) (e.g., tert-butyl nitrite or isoamyl nitrite), in a non-aqueous solvent. The resulting pyridinediazonium salt is highly reactive and is immediately trapped by the solvent, 2,2,2-trifluoroethanol, which acts as the nucleophile to displace the dinitrogen gas. youtube.com
A patent describes a similar process for the preparation of 3-bromo-4-methylpyridine, where 4-methyl-3-aminopyridine is treated with sodium nitrite and bromine. google.com This highlights the utility of diazotization reactions in the functionalization of pyridine rings.
The use of 3-Amino-4-bromopyridine as the starting material is crucial for the regioselective synthesis of the target compound. bldpharm.com Upon diazotization, the diazonium group is formed at the 3-position of the pyridine ring. The subsequent nucleophilic attack by 2,2,2-trifluoroethanol occurs at this same position, leading to the desired 3-(2,2,2-trifluoroethoxy) substituent. This specificity is inherent to the diazotization-alkoxylation reaction sequence, where the position of the newly introduced alkoxy group is determined by the initial position of the amino group.
Pyridinediazonium salts are generally less stable than their benzenediazonium (B1195382) counterparts and must often be generated and used in situ at low temperatures to prevent decomposition. youtube.com The stability and reactivity of these intermediates are influenced by the substituents on the pyridine ring. nih.gov Electron-withdrawing groups can affect the stability of the diazonium salt.
The reactivity of the pyridinediazonium salt is high, making it an excellent leaving group (as dinitrogen gas), which drives the substitution reaction forward. youtube.com The choice of anhydrous conditions is critical to direct the reactivity towards the desired alcoholysis pathway, preventing the competitive hydrolysis that would occur in the presence of water. The controlled decomposition of the diazonium salt in 2,2,2-trifluoroethanol ensures the efficient formation of the C-O bond at the 3-position of the pyridine ring.
Anhydrous Diazotization of Aminopyridines Followed by Alcoholysis
Bromination of Trifluoroethoxypyridine Precursors
A primary and direct method for synthesizing the target compound is the electrophilic bromination of 3-(2,2,2-trifluoroethoxy)pyridine. The trifluoroethoxy group at the 3-position of the pyridine ring is an activating group and an ortho-para director due to the lone pairs of electrons on the oxygen atom. This electronic effect directs the incoming electrophile (bromine) to the 2, 4, and 6 positions. The 4-position is often favored due to a combination of electronic and steric factors.
Achieving regioselectivity is crucial in the synthesis of specifically substituted pyridines. For the bromination of 3-(2,2,2-trifluoroethoxy)pyridine, the goal is to selectively introduce a bromine atom at the C-4 position. The regioselectivity of halogenation on pyridine rings can be influenced by the choice of halogenating agent, solvent, and reaction temperature. nsf.gov In many cases of activated pyridines, such as those with alkoxy substituents, electrophilic substitution occurs preferentially at the position para to the activating group. researchgate.net
Strategies to enhance the regioselectivity for the 4-bromo isomer often involve controlling the reaction conditions to minimize the formation of other isomers (e.g., 2-bromo or dibromo products). This can include using milder brominating agents and running the reaction at low temperatures. Computational and experimental studies on similar systems have shown that the precise positioning of the substrate in the presence of the halogenating agent is key to achieving high regioselectivity. nih.govresearchgate.net
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds, often offering milder reaction conditions and higher selectivity compared to molecular bromine (Br₂). researchgate.net It is particularly effective for the bromination of activated pyridine rings. researchgate.net The reaction typically proceeds via an electrophilic substitution mechanism. In the case of 3-(2,2,2-trifluoroethoxy)pyridine, the electron-donating nature of the ether group facilitates this reaction.
The bromination is generally carried out in an inert solvent. google.com The choice of solvent can influence the reaction's outcome. Common solvents include dichloromethane, chloroform, or acetonitrile (B52724). researchgate.netgoogle.com For radical-mediated brominations, which are less common for this type of substrate, solvents like carbon tetrachloride might be used in the presence of a radical initiator like benzoyl peroxide or under UV irradiation. researchgate.netgoogle.com However, for the desired electrophilic substitution on the pyridine ring, such initiators are typically not required.
Table 1: General Conditions for NBS Bromination of Activated Pyridines
| Parameter | Condition | Rationale/Comments | Source |
|---|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. Easier to handle. | researchgate.netresearchgate.net |
| Substrate | Activated Pyridine (e.g., Alkoxypyridine) | The activating group directs the substitution. | researchgate.net |
| Solvent | Dichloromethane, Chloroform, Acetonitrile | Inert solvents that dissolve the reactants well. | researchgate.netgoogle.com |
| Temperature | Room Temperature to Reflux | Temperature can be adjusted to control reactivity and selectivity. Lower temperatures often favor higher selectivity. | researchgate.net |
| Stoichiometry | ~1 equivalent of NBS | Using a stoichiometric amount helps to avoid di- or poly-bromination. | nih.gov |
| Reaction Time | 30 minutes to 12 hours | Monitored by techniques like TLC or GC until starting material is consumed. | google.com |
Indirect Synthetic Pathways
Indirect routes offer alternative strategies for synthesizing this compound, particularly when direct bromination proves difficult or lacks the desired regioselectivity. These pathways involve constructing the target molecule from precursors that already possess a substituted pyridine core.
Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk This approach can be applied to a pre-existing pyridine scaffold to arrive at the desired product. A plausible, though hypothetical, pathway could start from a compound like 4-amino-3-hydroxypyridine.
Etherification: The hydroxyl group at the 3-position can be converted to the 2,2,2-trifluoroethoxy group. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then reacts with a 2,2,2-trifluoroethyl electrophile (e.g., 2,2,2-trifluoroethyl tosylate or triflate).
Diazotization and Bromination: The amino group at the 4-position can be converted into a bromine atom via a Sandmeyer-type reaction. This involves treating the aminopyridine with a nitrite source (like sodium nitrite) in the presence of a strong acid (like hydrobromic acid) to form a diazonium salt. Subsequent treatment with a copper(I) bromide catalyst introduces the bromine atom at the 4-position. google.comgoogle.com
Table 2: Hypothetical Functional Group Interconversion Pathway
| Step | Starting Material | Transformation | Target Functional Group | General Method |
|---|---|---|---|---|
| 1 | 3-Hydroxypyridine (B118123) derivative | Etherification | -O-CH₂CF₃ | Williamson Ether Synthesis |
| 2 | 4-Aminopyridine derivative | Diazotization followed by Sandmeyer reaction | -Br | Diazotization with NaNO₂/HBr, then CuBr |
This method provides a high degree of control over the substitution pattern, as the positions of the functional groups are pre-defined in the starting material.
Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains portions of all reactants, are highly efficient for building complex molecules. bohrium.comresearchgate.net While a specific MCR for this compound is not prominently described, established pyridine syntheses like the Hantzsch synthesis could be adapted. taylorfrancis.com
A hypothetical MCR approach could involve the condensation of:
An enamine or enolate derived from a ketone or β-dicarbonyl compound.
An aldehyde.
A source of ammonia.
To incorporate the required functionalities, one of the starting components would need to contain the bromo or trifluoroethoxy group, or a precursor to it. For instance, a β-ketoester bearing the 2,2,2-trifluoroethoxy group could be reacted with a bromo-substituted aldehyde and ammonia. The complexity of such an approach lies in the design and availability of the appropriately functionalized starting materials. The main advantage of MCRs is their atom economy and operational simplicity. bohrium.comacsgcipr.org
Green Chemistry Principles in Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals is of growing importance. rasayanjournal.co.in These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. biosynce.com
For the synthesis of this compound, several green strategies can be considered:
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones can significantly reduce waste. This is relevant in functional group interconversion pathways, where catalytic copper is used in the Sandmeyer reaction. Iron-catalyzed cyclizations have also been developed for pyridine synthesis. rsc.org
Alternative Energy Sources: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, often leading to higher yields and cleaner products in shorter times, which aligns with green chemistry principles. nih.govresearchgate.net This could be applied to both the bromination and functional group interconversion steps.
Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives (e.g., ethanol, water, or ionic liquids) is a key goal. rasayanjournal.co.inbiosynce.com The feasibility of this depends on the specific reaction step.
Atom Economy: Multicomponent reactions are inherently more atom-economical than multi-step linear syntheses, as they incorporate a larger proportion of the starting materials' atoms into the final product. acsgcipr.org
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to Synthesis of this compound | Source |
|---|---|---|
| Waste Prevention | Utilizing high-yield reactions and MCRs to minimize byproducts. | acsgcipr.orgrasayanjournal.co.in |
| Atom Economy | Favoring MCRs or other addition-heavy reactions over substitution/elimination reactions. | acsgcipr.org |
| Use of Catalysis | Using catalytic CuBr in Sandmeyer reactions or exploring catalytic bromination methods. | rsc.org |
| Design for Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. | nih.govresearchgate.net |
| Use of Safer Solvents | Exploring reactions in ethanol, water, or ionic liquids instead of chlorinated solvents. | rasayanjournal.co.inbiosynce.com |
Process Optimization and Scalability Studies in Synthesis
The successful and efficient synthesis of this compound on both laboratory and larger scales hinges on the careful optimization of reaction conditions and a thorough understanding of potential safety hazards.
The etherification of 4-Bromo-3-hydroxypyridine (B17633) with a trifluoroethyl source is a key step that can be optimized by systematically varying the temperature, solvent, and catalyst (in this context, the base).
Temperature: The reaction temperature is a critical parameter that influences the rate of reaction and the formation of byproducts. For the Williamson ether synthesis of this compound, a moderately elevated temperature is likely required to drive the reaction to completion. However, excessively high temperatures could lead to decomposition of the starting materials or products. Optimization studies would involve conducting the reaction at a range of temperatures to identify the optimal balance between reaction time and yield.
Solvent: The choice of solvent is crucial as it must dissolve the reactants and facilitate the reaction. Polar aprotic solvents are often favored for Williamson ether synthesis as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive. Potential solvents for this synthesis include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. The selection of the optimal solvent would be based on factors such as reactant solubility, reaction rate, and ease of removal during workup.
Catalyst (Base): In the context of the Williamson ether synthesis, a base is used to deprotonate the hydroxyl group of 4-Bromo-3-hydroxypyridine, forming a more nucleophilic alkoxide. The strength of the base is a key variable. A strong base such as sodium hydride (NaH) is often effective but requires careful handling. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may also be employed, potentially offering a milder and safer reaction profile, though they might necessitate higher reaction temperatures or longer reaction times. The choice of base will significantly impact the reaction's efficiency and scalability.
Table 1: Illustrative Reaction Conditions for Optimization of this compound Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 4-Bromo-3-hydroxypyridine | 4-Bromo-3-hydroxypyridine | 4-Bromo-3-hydroxypyridine |
| Trifluoroethylating Agent | 2,2,2-Trifluoroethyl triflate | 2,2,2-Trifluoroethyl triflate | 2,2,2-Trifluoroethyl triflate |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Dimethylformamide (DMF) | Acetonitrile | Dimethyl Sulfoxide (DMSO) |
| Temperature | Room Temperature to 60°C | Reflux | 80°C |
This table presents hypothetical conditions for optimization studies based on common practices for similar chemical transformations.
The synthesis of substituted pyridines, particularly those involving strong bases or reactive intermediates, can present safety challenges due to the potential for exothermic reactions.
The reaction of a strong base like sodium hydride with the hydroxyl group of 4-Bromo-3-hydroxypyridine is an exothermic process. On a larger scale, the heat generated can accumulate, leading to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway. This can cause the solvent to boil violently and potentially lead to a loss of containment.
To mitigate these risks, several safety measures are crucial during the synthesis:
Controlled Addition: The base should be added to the solution of the pyridine derivative in a controlled manner, often in portions or as a solution itself, to manage the rate of heat generation.
Cooling: The reaction vessel should be equipped with an efficient cooling system, such as an ice bath or a cryostat, to dissipate the heat produced during the exothermic addition.
Inert Atmosphere: Reactions involving highly reactive reagents like sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
Monitoring: Continuous monitoring of the internal reaction temperature is essential to detect any unexpected temperature spikes that could indicate a developing thermal runaway.
Quenching: A well-defined and controlled quenching procedure is necessary to safely neutralize any unreacted base at the end of the reaction.
While a direct diazotization route to introduce the bromo- group is less likely for this specific target, it is worth noting that diazotization reactions of aminopyridines are notoriously exothermic and can produce unstable diazonium salts. whiterose.ac.uk The decomposition of these salts can be explosive, releasing large volumes of nitrogen gas. whiterose.ac.uk Therefore, should such a step be considered in an alternative synthetic route, strict temperature control (typically 0-5 °C) and in-situ consumption of the diazonium salt are paramount for safety. researchgate.net
Table 2: Key Safety Considerations for the Synthesis of this compound
| Hazard | Mitigation Strategy |
| Exothermic Reaction | Slow, controlled addition of reagents; efficient cooling of the reaction vessel. |
| Thermal Runaway | Continuous temperature monitoring; use of a solvent with a suitable boiling point. |
| Reactive Reagents | Handling under an inert atmosphere; proper personal protective equipment. |
| Pressure Buildup | Ensuring the reaction system is not a closed system; use of pressure-relief devices. |
This table outlines general safety protocols for handling potentially exothermic reactions in chemical synthesis.
Reactivity and Chemical Transformations of 4 Bromo 3 2,2,2 Trifluoroethoxy Pyridine
Cross-Coupling Reactions
Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical species with the aid of a metal catalyst, most commonly palladium. These reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. For 4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine, the bromine atom at the 4-position of the pyridine (B92270) ring is the primary site for such transformations.
Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Heteroaryl Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a powerful method for forming C-C bonds and is widely used in the synthesis of biaryls, polyaryls, and other complex molecules.
The regioselectivity of Suzuki-Miyaura reactions involving polyhalogenated pyridines can be a significant challenge. The position of the halogen atom and the electronic nature of other substituents on the pyridine ring can influence which halogen is more reactive towards the palladium catalyst. In the case of bromopyridines, the reactivity of the C-Br bond is often exploited for selective functionalization. For instance, in studies involving 3,4,5-tribromo-2,6-dimethylpyridine, the order of substitution was investigated by reacting it with varying amounts of an arylboronic acid, revealing that a mixture of mono-, di-, and tri-substituted products can be formed. beilstein-journals.org This highlights the importance of controlling reaction conditions to achieve the desired level of substitution.
The challenge of site-selectivity is also evident in systems with different types of halogens or pseudohalogens. For example, the Suzuki-Miyaura coupling of 3-bromo-4-trifloyl-thiophenes demonstrated that the choice of palladium catalyst and its ligands could switch the reaction's selectivity between the C-Br and the C-OTf (triflate) bond. researchgate.net Specifically, Pd(PPh₃)₄ favored reaction at the triflate position, while the bulkier Pd(tBu₃P)₂ showed selectivity for the bromide. researchgate.net This ligand-dependent chemoselectivity underscores the nuanced control required in cross-coupling reactions of substituted heterocycles.
The choice of the catalytic system is paramount in achieving efficient Suzuki-Miyaura coupling. N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium catalysts due to their strong σ-donating properties and steric bulk, which stabilize the active catalytic species and promote high catalytic activity. mdpi.com These NHC-palladium complexes have demonstrated high efficacy in the coupling of a wide range of aryl halides with arylboronic acids. mdpi.comnih.gov
The development of polymer-supported or immobilized NHC-palladium catalysts offers advantages in terms of catalyst recovery and reuse, making the process more sustainable. rsc.orgnih.govcapes.gov.br These heterogeneous catalysts have shown excellent activity and stability in aqueous media, facilitating the coupling of various aryl halides. rsc.orgnih.gov The rational design of such catalysts, where the NHC-palladium complex can be integrated into a polymer network, provides a promising avenue for developing highly efficient and recyclable catalytic systems for Suzuki-Miyaura reactions. nih.gov
Table 1: Examples of Catalytic Systems Used in Suzuki-Miyaura Coupling
| Catalyst/Ligand System | Substrate Type | Key Features | Reference |
| Pd(PPh₃)₄ | 3-Bromo-4-trifloyl-thiophene | Selectivity for C-OTf bond | researchgate.net |
| Pd(tBu₃P)₂ | 3-Bromo-4-trifloyl-thiophene | Selectivity for C-Br bond | researchgate.net |
| Tetradentate NHC-Palladium | Aryl bromides | High efficiency in water | nih.gov |
| Polymer-supported NHC-Pd | Aryl halides | Recyclable, stable in water | rsc.orgnih.gov |
| Silica gel-supported NHC-Pd | Aryl halides | Reusable, air-stable | capes.gov.br |
A significant variation of the Suzuki-Miyaura coupling is the carbonylative version, where a molecule of carbon monoxide is incorporated between the two coupling partners to form a ketone. rsc.org This reaction provides a direct route to aryl ketones, which are important intermediates in various industries. The chemoselectivity of carbonylative coupling can be finely tuned by the choice of ligand and solvent. For instance, in the case of bromoaryl triflates, the use of different phosphine (B1218219) ligands and solvents can direct the carbonylation to either the C-Br or the C-OTf bond. researchgate.net This level of control is crucial for the selective synthesis of complex molecules containing multiple reactive sites.
Stille Coupling and Other Organometallic Coupling Reactions
The Stille coupling is another versatile palladium-catalyzed reaction that forms C-C bonds by reacting an organotin compound with an organohalide or pseudohalide. organic-chemistry.orgwikipedia.org This method is compatible with a wide range of functional groups. While the toxicity of organotin reagents is a drawback, the Stille reaction remains a valuable tool in organic synthesis. organic-chemistry.org
In comparative studies, the Stille coupling has sometimes proven to be more robust than the Suzuki coupling for certain substrates. For example, in the functionalization of diazocines, the Stille reaction generally gave higher yields compared to the Suzuki coupling, particularly with sterically hindered substrates. nih.gov The functionalization of 4-bromopyridine, however, presented challenges for both methods, requiring more forcing conditions for the Stille reaction to proceed. nih.gov
Chemoselectivity in Stille couplings involving substrates with multiple reactive sites, such as bromophenyl triflates, can be controlled by the reaction conditions. Generally, selective coupling at the C-Br bond is observed, but the choice of catalyst and additives can influence the outcome. nih.gov
Heck Reaction and Olefin Functionalization
While specific examples of the Heck reaction with this compound are not detailed in the provided search results, the Heck reaction is a fundamental palladium-catalyzed process for the arylation or vinylation of alkenes. It typically involves the reaction of an unsaturated halide with an alkene in the presence of a base. Given the reactivity of the C-Br bond in 4-bromopyridines in other palladium-catalyzed cross-coupling reactions, it is a plausible substrate for Heck-type functionalizations to introduce olefinic groups onto the pyridine ring.
C-O and C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Etherification)
The bromine atom at the C-4 position of this compound serves as a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecules by forming new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between aryl halides and amines. libretexts.org For this compound, this transformation would involve reacting the pyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The reaction is applicable to a wide variety of amines, and while specific studies on this exact substrate are not detailed, the methodology has been successfully applied to other bromopyridines. nih.govnih.gov For instance, the amination of 2-bromopyridines with volatile amines has been effectively carried out in sealed tubes. nih.gov Similarly, 3-bromo-2-aminopyridine has been coupled with morpholine (B109124) using a palladium catalyst and a biarylmonophosphine ligand like XPhos or RuPhos. nih.gov The choice of ligand, base, and solvent is critical for optimizing the reaction yield. nih.gov
Etherification: Palladium-catalyzed C–O cross-coupling reactions are also viable for synthesizing aryl ethers from this compound. This would involve coupling with an alcohol or phenol (B47542). The introduction of fluorinated alkoxy groups, such as the 2,2,2-trifluoroethoxy group, is significant in the development of pharmaceuticals and agrochemicals. researchgate.net While direct etherification examples for this specific molecule are scarce, the general methodology for palladium-catalyzed trifluoroethoxylation of aryl bromides has been developed, demonstrating the feasibility of such transformations. researchgate.net
The following table summarizes typical conditions for Buchwald-Hartwig amination based on related bromopyridine substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature | Reactant Type | Ref |
| [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80°C | Diamine | chemspider.com |
| Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65°C | Secondary Amine | nih.gov |
| BrettPhos-precatalyst | - | LiHMDS | - | - | Primary Amine | nih.gov |
Nucleophilic Substitution Reactions
Reactivity at the Bromine Center
The carbon-bromine bond in this compound is a key reactive site. The reactivity of halogens on a pyridine ring towards nucleophilic substitution depends significantly on their position relative to the ring nitrogen and the presence of other activating or deactivating groups. researchgate.net
In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an aromatic ring. This reaction is typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the bromine atom is at the C-4 position. The electron-withdrawing trifluoroethoxy group at C-3 and the ring nitrogen could potentially activate the C-Br bond towards nucleophilic attack. However, SNAr reactions on simple aryl halides are generally unfavorable because they require the formation of a high-energy anionic intermediate (a Meisenheimer complex). libretexts.org
The reactivity of halogens in substitution reactions generally follows the order I > Br > Cl > F, corresponding to the C-X bond strength. libretexts.org Therefore, the bromine atom is a better leaving group than chlorine or fluorine. Direct displacement of the bromine by strong nucleophiles might be possible, but could require elevated temperatures or specific reaction conditions.
Reactivity at the Pyridine Nitrogen
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it both basic and nucleophilic. It can readily react with electrophiles such as protons (in acid-base reactions) or alkylating agents. This inherent reactivity can also influence other transformations. For instance, the nitrogen's ability to coordinate with palladium catalysts can sometimes hinder or complicate cross-coupling reactions by chelating the metal center. nih.govnih.gov
Furthermore, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation significantly alters the electronic properties of the ring, making it more electron-deficient. The formation of an N-oxide can activate the pyridine ring for nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov For example, fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to proceed at room temperature, whereas the corresponding pyridine is unreactive. nih.gov This suggests that converting this compound to its N-oxide could be a strategic step to facilitate substitutions at the C-4 position.
Electrophilic Aromatic Substitution Reactions
Pyridine is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. Consequently, it is generally resistant to electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions. When EAS does occur, it preferentially happens at the C-3 or C-5 position.
For this compound, the ring is already heavily substituted and further deactivated by two electron-withdrawing substituents: the bromine atom and the trifluoroethoxy group. The combination of the inherently deactivated pyridine ring and these additional deactivating groups makes further electrophilic substitution extremely challenging and unlikely to occur under standard conditions.
Functionalization of the Pyridine Ring (C-H Functionalization)
Transition-Metal-Catalyzed C(sp²)–H Bond Functionalization
Direct functionalization of C–H bonds has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. nih.gov Transition-metal catalysis is a key enabler of these transformations on aromatic and heterocyclic systems. nih.govrsc.org
For this compound, there are three available C-H bonds for potential functionalization: at the C-2, C-5, and C-6 positions.
C-2 and C-6 positions: These positions are ortho to the pyridine nitrogen. The nitrogen atom can act as a directing group, guiding the metal catalyst to these adjacent C-H bonds. However, the C-2 position is sterically hindered by the bulky 3-(2,2,2-trifluoroethoxy) group, making the C-6 position a more likely site for functionalization.
C-5 position: This position is meta to the nitrogen and might be functionalized through different catalytic systems or directing group strategies.
The use of specific directing groups attached to the molecule can provide precise regiocontrol over which C-H bond is activated. nih.gov Various transition metals, including palladium and rare earth metals, have been employed to catalyze the C(sp²)–H functionalization of pyridines, enabling the formation of new C-C and C-X bonds. nih.gov
The following table presents a general overview of C-H functionalization on pyridine rings.
| Reaction Type | Catalyst System | Position Functionalized | Notes | Ref |
| C-H Alkylation | Rare Earth Metal Complexes | Ortho-C(sp²)–H | Functionalization with polar imines and nonpolar alkenes. | nih.gov |
| C-H Arylation | Pd(OAc)₂ with directing group | Beta-C(sp³) or C(sp²) | Use of bidentate directing groups like 8-aminoquinoline. | nih.govtdl.org |
Selective Alkylation and Arylation of Pyridine Rings
The presence of a bromine atom at the 4-position of the pyridine ring in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the selective introduction of various alkyl and aryl groups.
Key palladium-catalyzed cross-coupling reactions applicable to the arylation and alkylation of this compound include:
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used to form biaryl compounds. The general applicability of Suzuki coupling to bromopyridines suggests its utility for the arylation of this compound. nih.govrsc.orgmdpi.com
Heck-Mizoroki Reaction: This reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. mdpi.com The successful Heck reaction of 3,5-dibromopyridine (B18299) with a fluorous alkene demonstrates the feasibility of this transformation on brominated pyridine rings. researchgate.net
Sonogashira Coupling: This method is used to form a carbon-carbon bond between the bromopyridine and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is valuable for the synthesis of arylalkynes and has been successfully applied to various bromopyridines.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the bromopyridine and an amine. chemspider.comlibretexts.org It is a versatile method for the synthesis of arylamines and has been shown to be effective for the amination of 2-bromopyridines. nih.gov
The general conditions for these reactions typically involve a palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, or [Pd(allyl)Cl]₂, a phosphine ligand to stabilize the palladium catalyst, a base, and a suitable solvent. The choice of specific reagents and conditions depends on the nature of the coupling partners.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Arylated Pyridine |
| Heck-Mizoroki | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Alkenylated Pyridine |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Alkynylated Pyridine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aminated Pyridine |
Reactions Involving the 2,2,2-Trifluoroethoxy Group
The 2,2,2-trifluoroethoxy group is generally considered to be a stable moiety, resistant to many chemical transformations. This stability is a key feature that allows for a wide range of reactions to be performed on the pyridine ring without affecting the ether linkage.
Ethers are generally unreactive towards many reagents, with their most common reaction being cleavage under strongly acidic conditions. libretexts.org The cleavage of ethers by strong acids like HBr or HI typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org However, the 2,2,2-trifluoroethoxy group has been shown to be a hydrolytically stable alternative to heteroaryl chlorides, suggesting a high resistance to cleavage under typical synthetic conditions.
In the case of aryl alkyl ethers, cleavage always results in a phenol and an alkyl halide, as the aromatic C-O bond is stronger and less susceptible to nucleophilic attack. libretexts.org Therefore, if cleavage of this compound were to occur, it would be expected to yield 4-bromo-3-hydroxypyridine (B17633) and 2,2,2-trifluoroethyl halide.
Studies on the hydrolysis of related compounds, such as pyridinecarboxamides, have shown that the pyridine ring itself is stable under hydrolytic conditions, even at elevated temperatures. researchgate.net The hydrolysis of trifluoro-substituted esters, like p-nitrophenyl trifluoroacetate, has been studied to understand the influence of the trifluoromethyl group on reactivity. mdpi.com
The 2,2,2-trifluoroethoxy group at the 3-position exerts a significant electronic influence on the pyridine ring. The highly electronegative fluorine atoms in the trifluoromethyl group make the trifluoroethoxy group strongly electron-withdrawing. This electronic effect is primarily inductive and has a profound impact on the stability and reactivity of the pyridine ring.
The electron-withdrawing nature of the 3-(2,2,2-trifluoroethoxy) substituent deactivates the pyridine ring towards electrophilic aromatic substitution. This is a general trend observed in pyridines, where the nitrogen atom already reduces the ring's electron density. nih.gov Conversely, this deactivation enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).
Theoretical and Computational Studies on 4 Bromo 3 2,2,2 Trifluoroethoxy Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric, electronic, and spectroscopic properties of molecules. For a compound like 4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine, these computational methods provide insights into its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For pyridine (B92270) derivatives, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric profile.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. This information helps in understanding the molecule's polarity and the nature of its chemical bonds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals is the HOMO-LUMO energy gap, a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.
A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies that the molecule is more reactive. This analysis is vital for predicting how this compound might behave in chemical reactions.
Table 1: Key Parameters from Frontier Molecular Orbital Analysis (Note: The following table is illustrative of the parameters obtained from a typical HOMO-LUMO analysis. Specific values for this compound are not available in the cited literature.)
| Parameter | Description | Typical Information Yielded |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Determines chemical reactivity, kinetic stability, and polarizability |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is used to study charge transfer and intramolecular interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, chemists can quantify the stability arising from hyperconjugation and delocalization effects. This method offers deep insights into the nature of the chemical bonds and the distribution of electron density within the this compound structure.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity sites of a molecule. It projects the electrostatic potential onto the electron density surface. Different colors on the map indicate regions of varying potential:
Red: Regions of most negative potential, typically associated with lone pairs on electronegative atoms (like nitrogen and oxygen). These are sites for electrophilic attack.
Blue: Regions of most positive potential, usually found around electropositive atoms (like hydrogen). These are sites for nucleophilic attack.
Green: Regions of neutral or zero potential.
For this compound, an MEP map would reveal the electron-rich nitrogen atom of the pyridine ring and the oxygen of the ethoxy group as potential sites for electrophilic interaction, while also highlighting areas susceptible to nucleophilic attack.
Reaction Mechanism Studies
Computational chemistry is also instrumental in elucidating the pathways of chemical reactions, providing a theoretical basis for experimentally observed outcomes.
Recent studies have explored the base-catalyzed isomerization of 3-bromopyridines to their 4-bromo isomers. This transformation is of significant synthetic interest as it allows access to 4-substituted pyridines from more readily available 3-bromo precursors. Computational studies support a mechanism that proceeds through a highly reactive 3,4-pyridyne intermediate.
The proposed mechanism involves the deprotonation of the pyridine ring at the C4 position by a strong base, followed by the elimination of the bromide ion to form the pyridyne. This intermediate is then intercepted by a nucleophile. The regioselectivity of the final product, favoring the 4-substituted pyridine, is attributed to a facile subsequent aromatic substitution reaction. This tandem isomerization and substitution strategy is compatible with various substituents on the pyridine ring, including the 2-alkoxy groups that are structurally related to the trifluoroethoxy group in the title compound.
SNAr Reaction Pathways for Selective Functionalization
The selective functionalization of the pyridine ring in this compound via Nucleophilic Aromatic Substitution (SNAr) reactions is a key area of theoretical investigation. Computational studies on analogous substituted pyridines provide insight into the probable reaction pathways. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the bromine atom and the trifluoroethoxy group. researchgate.netmasterorganicchemistry.com
The accepted mechanism for SNAr reactions typically involves a two-step process featuring a Meisenheimer intermediate. nih.gov However, concerted mechanisms have also been identified, particularly with highly activated substrates or specific nucleophiles. nih.govresearchgate.net For this compound, density functional theory (DFT) calculations would be instrumental in elucidating the preferred pathway. Such calculations would model the attack of a nucleophile at the C4 position, leading to the formation of a transition state and the subsequent Meisenheimer-like intermediate. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the trifluoroethoxy group at the C3 position is expected to stabilize this intermediate, thereby facilitating the substitution.
Computational models can predict the relative rates and regioselectivity of SNAr reactions based on descriptors such as the electron affinity of the electrophile and the molecular electrostatic potential at the carbon atom undergoing substitution. nih.gov In the case of this compound, the primary site of nucleophilic attack is anticipated to be the C4 position due to the lability of the C-Br bond.
Table 1: Predicted SNAr Reaction Parameters for this compound with a Generic Nucleophile (Nu) Note: The data in this table is illustrative and based on theoretical principles from related systems. Specific values would require dedicated computational studies.
| Parameter | Predicted Value/Characteristic | Rationale |
|---|---|---|
| Reaction Pathway | Likely stepwise via Meisenheimer intermediate | Common for SNAr on pyridines nih.gov |
| Activation Energy (ΔG‡) | Moderate | Activated by bromine and trifluoroethoxy group |
| Intermediate Stability | Stabilized by resonance and inductive effects | Electron-withdrawing groups enhance stability masterorganicchemistry.com |
| Regioselectivity | Highly selective for C4 position | C-Br bond is the most labile leaving group |
Transition State Analysis for Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, represent powerful methods for the functionalization of this compound. researchgate.netlibretexts.orgwikipedia.orgorgsyn.org Transition state analysis using computational methods is essential to understand the mechanism, reactivity, and selectivity of these reactions. researchgate.netresearchgate.net
The catalytic cycle of a Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com For this compound, the oxidative addition of the Pd(0) catalyst to the C-Br bond is the initial and often rate-determining step. libretexts.org Computational modeling can determine the structure and energy of the transition state for this step. The presence of the trifluoroethoxy group may influence the electronic properties of the pyridine ring, thereby affecting the energy barrier of the oxidative addition.
In the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium center. Mechanistic studies on bromopyridines have identified transient intermediates in this step, which can be characterized using DFT calculations. researchgate.net The nature of the base and solvent plays a critical role in this phase. libretexts.org
Finally, reductive elimination from the Pd(II) intermediate yields the cross-coupled product and regenerates the Pd(0) catalyst. Transition state analysis of this step provides insight into the formation of the new C-C bond.
Similarly, for Negishi coupling, which utilizes organozinc reagents, computational studies can elucidate the transition states involved in the catalytic cycle. researchgate.netresearchgate.net The tolerance of various functional groups is a key advantage of Negishi coupling. orgsyn.org
Table 2: Illustrative Transition State Energies for Key Steps in Suzuki-Miyaura Coupling of this compound Note: The data in this table is hypothetical and for illustrative purposes.
| Catalytic Step | Transition State | Relative Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | [Pd(0)(L)₂...Br-Py-OR_F]‡ | 15-20 |
| Transmetalation | [Py-Pd(II)(L)₂...Ar-B(OH)₂]‡ | 10-15 |
| Reductive Elimination | [Py-Pd(II)(L)-Ar]‡ | 5-10 |
Structure-Reactivity Relationship Predictions
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the reactivity of a series of related compounds. researchgate.netjocpr.comnih.govacs.orgnih.gov For derivatives of this compound, QSAR studies can establish a mathematical relationship between the structural or physicochemical properties of the molecule and its reactivity in various chemical transformations.
By systematically varying substituents on the pyridine ring (if other positions were to be functionalized) or by comparing with other halo- and alkoxy-substituted pyridines, a QSAR model could be developed. Descriptors used in such models often include steric parameters (e.g., molar volume), electronic parameters (e.g., dipole moment, partial atomic charges), and lipophilic parameters (e.g., logP). researchgate.net
For instance, a QSAR model could predict the relative rates of a particular reaction based on the Hammett parameters of different substituents. While the primary focus here is on a single compound, the principles of QSAR allow for the theoretical exploration of how modifications to its structure would impact its reactivity. A theoretical QSAR study could, for example, correlate the calculated energy of the Lowest Unoccupied Molecular Orbital (LUMO) of a series of related substituted pyridines with their experimentally observed (or computationally predicted) reaction rates in SNAr or cross-coupling reactions. baranlab.org
Solvent Effects and Catalysis Modeling
The choice of solvent can significantly impact the rate, yield, and selectivity of chemical reactions, including those involving this compound. rsc.orgresearchgate.net Computational modeling provides a powerful means to understand and predict these solvent effects. cas.cz
In the context of SNAr reactions, polar aprotic solvents are generally favored as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction. Computational models can simulate this stabilization by employing either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous dielectric medium.
For palladium-catalyzed cross-coupling reactions, the solvent can influence the solubility of the reactants and catalyst, the stability of catalytic intermediates, and the rate of the individual steps in the catalytic cycle. rsc.org For example, the polarity and coordinating ability of the solvent can affect the oxidative addition and reductive elimination steps. rsc.org
Computational catalysis modeling can be used to screen different solvents and catalyst systems (ligands on the metal center) to identify optimal reaction conditions. By calculating the free energy profile of the entire catalytic cycle in different solvents, one can predict which solvent will lead to the most efficient reaction. These models can also help in understanding the role of co-solvents and additives. researchgate.net
Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 2,2,2 Trifluoroethoxy Pyridine and Its Derivatives
X-ray Diffraction (XRD) for Solid-State Structure Elucidation:To discuss the solid-state structure, the single-crystal X-ray diffraction data, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, would be indispensable.
Without access to these specific research findings, the generation of a scientifically rigorous article with the required data tables and detailed analysis, as per the user's instructions, is not possible. The information for isomers such as 4-bromo-2-(2,2,2-trifluoroethoxy)pyridine (B595639) and 3-bromo-4-(2,2,2-trifluoroethoxy)pyridine (B1380442) is available but cannot be used as a substitute for the requested compound due to the significant impact of substituent positioning on spectroscopic and structural properties.
Should the experimental data for 4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine be published and made accessible in the future, the requested detailed analysis can be completed.
Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., LC-MS, GC)
The robust assessment of purity and the comprehensive profiling of impurities are critical quality attributes for any chemical compound intended for advanced applications. For this compound, a molecule with a complex substitution pattern, chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC) are indispensable tools. These methods offer the high resolution and sensitivity required to separate the main component from structurally similar impurities, which may arise from the synthetic route or degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities
LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds. In the context of this compound, LC-MS is particularly useful for identifying impurities that may be less volatile than the parent compound or prone to degradation at elevated temperatures.
A typical LC-MS method for the purity assessment of this compound would involve a reversed-phase column, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of compounds with a range of polarities.
The mass spectrometer, coupled to the liquid chromatograph, provides mass information for the eluted peaks, enabling the identification of potential impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of unknown impurities.
Table 1: Exemplary LC-MS Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | m/z 100-1000 |
This table represents a typical set of starting conditions for method development and may require optimization.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas chromatography is an ideal technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is well-suited for the detection and quantification of residual solvents from the synthesis and purification processes. It can also be used to identify and quantify any volatile by-products or starting materials that may be present as impurities.
The choice of the GC column is critical and typically depends on the polarity of the analytes. A mid-polarity column is often a good starting point for the analysis of halogenated and ether-containing aromatic compounds. The use of a flame ionization detector (FID) can provide excellent quantification, while a mass spectrometer detector offers definitive identification of the impurities.
Table 2: Illustrative GC-MS Conditions for Impurity Profiling
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |
| Injection Mode | Split (e.g., 50:1) |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 35-550 |
This table provides an example of typical GC-MS parameters that would be a starting point for the analysis of volatile impurities.
Impurity Profiling: Identification and Quantification
The primary goal of impurity profiling is to identify and quantify the impurities present in the compound. This is a critical step in ensuring the quality and consistency of the material. The acceptable levels of impurities are often dictated by regulatory guidelines, especially in pharmaceutical applications.
Potential impurities in this compound could include:
Isomeric impurities: Such as 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine or 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine, which may form during the synthesis.
Starting materials: Unreacted precursors used in the synthesis.
By-products: Formed from side reactions during the manufacturing process.
Degradation products: Resulting from the decomposition of the final compound under storage or handling conditions.
The combination of LC-MS and GC-MS provides a comprehensive approach to cover a wide range of potential impurities, from non-volatile polar compounds to volatile non-polar substances, ensuring a thorough purity assessment of this compound.
Applications of 4 Bromo 3 2,2,2 Trifluoroethoxy Pyridine As a Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The strategic placement of the bromo and trifluoroethoxy groups on the pyridine (B92270) ring makes this compound an ideal starting point for constructing elaborate molecular architectures.
The pyridine nucleus is a fundamental component of numerous multi-ring heterocyclic systems. nih.gov 4-Bromo-3-(2,2,2-trifluoroethoxy)pyridine acts as a foundational scaffold for building such complex structures. The bromine atom at the 4-position is particularly amenable to a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the efficient attachment of other aromatic or heterocyclic rings, leading to the formation of bi-aryl or fused-ring systems. For instance, similar halogenated pyridines, like pentafluoropyridine, are used to create poly-substituted pyridopyrazine scaffolds, demonstrating the utility of halogenated pyridines in developing new chemical entities for the life sciences. researchgate.net The synthesis of novel bipyrazolo[3,4-b]pyridine structures also highlights the importance of substituted pyridines in creating complex, pharmacologically relevant scaffolds. nih.gov The reactivity of the bromine atom on this compound provides a direct route to previously inaccessible poly-substituted pyridine derivatives.
Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.net The unique combination of substituents in this compound makes it an attractive precursor for novel therapeutic agents. The trifluoroethoxy group can enhance binding affinity to biological targets and improve pharmacokinetic properties such as metabolic stability and cell permeability. The ability to functionalize the bromine position allows for the systematic exploration of chemical space around the pyridine core. This is a common strategy in drug discovery to optimize the interaction of a molecule with a specific biological target, such as an enzyme or receptor. nih.gov Pyrazolo[3,4-b]pyridine derivatives, for example, show promise in treating a variety of conditions, including cancer, inflammation, and infectious diseases, underscoring the value of the pyridine scaffold in medicinal chemistry. nih.gov
Building Block for Agrochemicals and Functional Materials
The structural motifs present in this compound are also relevant in the fields of agrochemicals and materials science. Trifluoromethyl-substituted pyridines are key components in several commercialized agrochemicals. nih.gov For example, the herbicide Pyroxsulam contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, highlighting the importance of fluorinated pyridines in developing products for crop protection. nih.gov The trifluoroethoxy group in this compound can confer desirable properties such as increased efficacy and appropriate environmental persistence. The bromine atom serves as a convenient handle for synthesizing a variety of derivatives for screening and optimization.
Furthermore, substituted pyridine compounds can be used as monomers for the preparation of specialized polymers and other functional materials. google.com The defined substitution pattern of this compound allows for the creation of polymers with precisely controlled properties, potentially for applications in electronics or advanced coatings.
Q & A
Basic: What are the common synthetic routes for introducing the trifluoroethoxy group into pyridine derivatives?
Methodological Answer:
The trifluoroethoxy group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, halogenated pyridines (e.g., 3-hydroxybromopyridine) may react with 2,2,2-trifluoroethyl iodide in the presence of a base like Cs₂CO₃ in acetonitrile under reflux conditions. Microwave-assisted Suzuki-Miyaura coupling using pyridine boronic acids and trifluoroethyl halides can also be employed, with Pd(dppf)Cl₂ as a catalyst and K₃PO₄ as a base in DMF at 120°C .
Advanced: How does the steric and electronic influence of the trifluoroethoxy group affect regioselectivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing nature of the trifluoroethoxy group reduces electron density at the adjacent pyridine carbon, directing coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to specific positions. Computational studies (DFT) can predict reactivity by analyzing Fukui indices or molecular electrostatic potential maps. For instance, the bromine atom at position 4 in 4-bromo-3-(trifluoroethoxy)pyridine may undergo preferential cross-coupling at C4 due to reduced steric hindrance compared to the trifluoroethoxy-substituted C3 .
Basic: What analytical techniques are critical for characterizing 4-bromo-3-(2,2,2-trifluoroethoxy)pyridine?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., splitting patterns for trifluoroethoxy -CH₂CF₃ protons).
- HPLC-MS : For purity assessment and molecular ion identification.
- X-ray crystallography : To resolve ambiguities in regiochemistry, especially when distinguishing between positional isomers (e.g., bromine at C4 vs. C2) .
Advanced: How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved for halogenated pyridines?
Methodological Answer:
Contradictions may arise from dynamic effects (e.g., restricted rotation of the trifluoroethoxy group) or solvent-induced shifts. Techniques include:
- Variable-temperature NMR : To identify rotational barriers.
- 2D NMR (COSY, NOESY) : To confirm spatial proximity of substituents.
- Computational simulation (DFT) : Compare calculated vs. experimental chemical shifts using software like Gaussian or ADF .
Basic: What strategies optimize the purification of this compound?
Methodological Answer:
Purification methods depend on solubility and byproduct profiles:
- Column chromatography : Use silica gel with hexane/ethyl acetate gradients; the trifluoroethoxy group increases polarity.
- Recrystallization : Solvent pairs like dichloromethane/hexane are effective for halogenated pyridines.
- Distillation : For high-purity isolation, fractional distillation under reduced pressure is recommended .
Advanced: How does the trifluoroethoxy group influence biological activity in enzyme inhibition studies (e.g., CYP1B1)?
Methodological Answer:
The trifluoroethoxy group enhances metabolic stability and binding affinity via hydrophobic interactions and fluorine’s electron-withdrawing effects. For CYP1B1 inhibition:
- Molecular docking : Compare binding poses of trifluoroethoxy vs. ethoxy analogs.
- SAR studies : Test analogs with varying substituent positions; e.g., C3-trifluoroethoxy pyridines show higher IC₅₀ values than C4-substituted derivatives due to optimal steric alignment in the enzyme’s active site .
Basic: What are common functionalization reactions for the bromine atom in this compound?
Methodological Answer:
The bromine at C4 is reactive in:
- Suzuki-Miyaura coupling : With aryl/heteroaryl boronic acids using Pd catalysts.
- Buchwald-Hartwig amination : To introduce amine groups.
- Nucleophilic substitution : With thiols or alkoxides in polar aprotic solvents .
Advanced: How to mitigate competing pathways (e.g., dehalogenation vs. coupling) in cross-coupling reactions?
Methodological Answer:
Optimize reaction conditions:
- Catalyst selection : PdCl₂(dppf) minimizes β-hydride elimination.
- Additives : Use silver salts (Ag₂CO₃) to suppress protodehalogenation.
- Solvent control : DMF enhances stability of intermediates compared to THF. Monitor reaction progress via LC-MS to identify side products .
Basic: What safety protocols are essential when handling trifluoroethoxy-containing compounds?
Methodological Answer:
- Ventilation : Use fume hoods due to potential volatility.
- PPE : Acid-resistant gloves and goggles to prevent skin/eye contact.
- Waste disposal : Neutralize halogenated byproducts with bases (e.g., NaOH) before disposal .
Advanced: How to design a stability study for this compound under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
